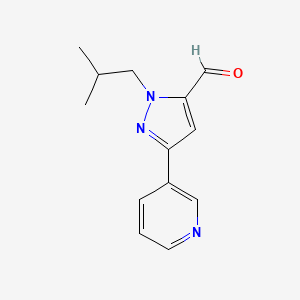
1-(3-Aminopyridin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Aminopyridin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol is a synthetic organic compound that features a pyrrolidine ring substituted with an aminopyridine and a trifluoromethyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminopyridin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Aminopyridine Group: This step might involve nucleophilic substitution reactions where an aminopyridine derivative is introduced.
Addition of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Aminopyridin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to form different functional groups.
Reduction: Reduction reactions could modify the pyrrolidine ring or the aminopyridine group.
Substitution: The trifluoromethyl group or the amino group could be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: For studying the effects of trifluoromethylated compounds on biological systems.
Medicine: Potential use in drug development due to its unique structure.
Industry: As a building block for the synthesis of agrochemicals or other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(3-Aminopyridin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol would depend on its specific interactions with molecular targets. These could include:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interaction with Receptors: Modulating receptor functions in biological systems.
Pathway Involvement: Affecting specific biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Aminopyridin-2-yl)-3-methylpyrrolidin-3-ol: Lacks the trifluoromethyl group.
1-(3-Aminopyridin-2-yl)-3-(trifluoromethyl)piperidin-3-ol: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
1-(3-Aminopyridin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol is unique due to the presence of both an aminopyridine and a trifluoromethyl group, which can impart distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H12F3N3O |
|---|---|
Peso molecular |
247.22 g/mol |
Nombre IUPAC |
1-(3-aminopyridin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C10H12F3N3O/c11-10(12,13)9(17)3-5-16(6-9)8-7(14)2-1-4-15-8/h1-2,4,17H,3,5-6,14H2 |
Clave InChI |
BKAPGYYQIGKUOV-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1(C(F)(F)F)O)C2=C(C=CC=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxopyridine-3-carboxamide](/img/structure/B15291034.png)


![N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-3-[3-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-3-oxopropyl]sulfinylpropanamide](/img/structure/B15291059.png)







